molecular formula C10H6FNO2 B8313135 7-Fluoro-2-nitronaphthalene

7-Fluoro-2-nitronaphthalene

Cat. No.: B8313135
M. Wt: 191.16 g/mol
InChI Key: LIHIRYIUXIHNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-nitronaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a fluorine atom at position 7 and a nitro group (-NO₂) at position 2 (Figure 1). Fluorine, with its high electronegativity, induces inductive effects that polarize the aromatic ring, while the nitro group enhances electrophilic substitution resistance and stabilizes negative charges through resonance .

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

2-fluoro-7-nitronaphthalene

InChI

InChI=1S/C10H6FNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H

InChI Key

LIHIRYIUXIHNIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the naphthalene ring critically impacts physicochemical properties. For example:

  • 7-Fluoro-2-nitronaphthalene vs. 1-Fluoro-2-nitronaphthalene: Moving the fluorine from position 7 to 1 alters the electronic distribution.
  • This compound vs. 7-Bromo-1-nitronaphthalene : Bromine at position 7 (vs. fluorine) introduces a bulkier, less electronegative halogen, which may reduce ring polarization but enhance lipophilicity. The nitro group at position 1 (vs. 2) in the brominated analog could destabilize resonance structures, affecting reactivity in electrophilic substitutions .

Halogen and Functional Group Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound F (7), NO₂ (2) 221.18 High polarity due to dual EWGs; potential use in agrochemicals or pharmaceuticals .
2-Nitronaphthalene NO₂ (2) 173.16 Less polarized than fluorinated analogs; lower reactivity in nucleophilic substitutions .
2'-Fluoro-2-phenylnaphthalene F (2'), Ph (2) 212.24 Biphenyl structure with fluorine; exhibits UV absorption at 530 nm, suggesting distinct π→π* transitions .
4-Fluoro-2-nitroaniline F (4), NO₂ (2) 198.15 Smaller aromatic system; nitro and fluorine enhance acidity (pKa ~1.5–2.5), relevant in dye synthesis .

Electronic and Spectroscopic Properties

Data from fluorinated phenylnaphthalenes () highlight substituent-driven spectral variations:

  • 2'-Fluoro-2-phenylnaphthalene shows a UV absorption maximum at 530 nm , while 1-Fluoro-2-phenylnaphthalene absorbs at 830 nm . This disparity suggests that fluorine position modulates conjugation length and electron delocalization .
  • 7-Methyl-2-phenylnaphthalene (absorption at 1160 nm) contrasts sharply with fluorinated analogs, underscoring how EWGs (F, NO₂) vs. electron-donating groups (methyl) alter optoelectronic behavior .

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